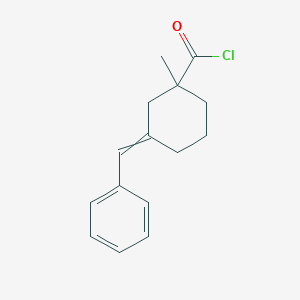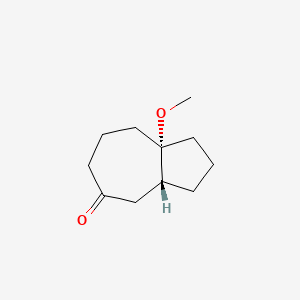
(3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one is a complex organic compound with a unique structure that includes a methoxy group and an octahydroazulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in stereochemical studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which (3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3S,3aR,6R,8aS)-7,7-Dimethyl-8-methyleneoctahydro-1H-3a,6-methanoazulen-3-yl)methanol: This compound shares a similar octahydroazulene core but differs in the functional groups attached.
Methyl (2S,3aR,8aS)-1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indole-2-carboxylate: Another compound with a related structure, used in different chemical and biological studies.
Uniqueness
What sets (3aR,8aS)-8a-Methoxyoctahydroazulen-5(1H)-one apart is its specific stereochemistry and the presence of the methoxy group, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62788-63-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3aR,8aS)-8a-methoxy-1,2,3,3a,4,6,7,8-octahydroazulen-5-one |
InChI |
InChI=1S/C11H18O2/c1-13-11-6-2-4-9(11)8-10(12)5-3-7-11/h9H,2-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
IUSIGYVZNPUJPK-KOLCDFICSA-N |
Isomeric SMILES |
CO[C@]12CCC[C@@H]1CC(=O)CCC2 |
Canonical SMILES |
COC12CCCC1CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
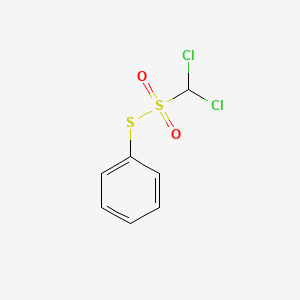
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
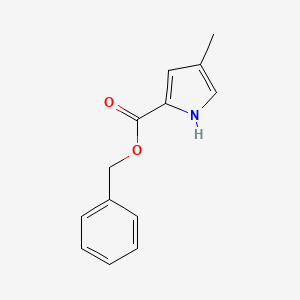
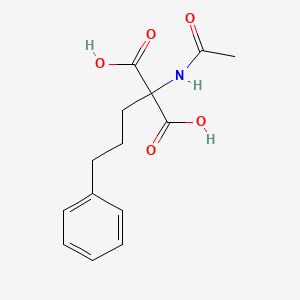
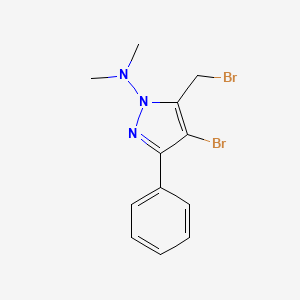
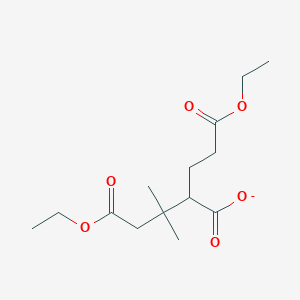
![Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14523961.png)
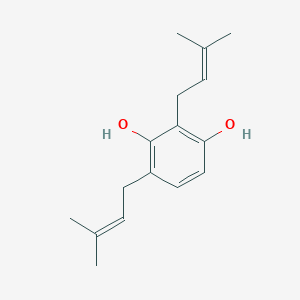
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14523968.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
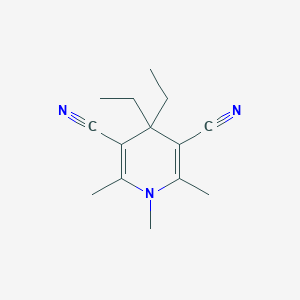
![4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B14523985.png)
